molecular formula C16H21N B11879759 2,5-Dimethyl-1'H-spiro[cyclohexane-1,2'-quinoline]

2,5-Dimethyl-1'H-spiro[cyclohexane-1,2'-quinoline]

Cat. No.: B11879759
M. Wt: 227.34 g/mol
InChI Key: MXTOWXHLRPKHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-1'H-spiro[cyclohexane-1,2'-quinoline] (CAS 796887-11-1) is a synthetic organic compound with a molecular formula of C16H21N and a molecular weight of 227.34 g/mol . This chemically unique structure features a spiro-fused cyclohexane and quinoline system, making it a valuable intermediate for medicinal chemistry and drug discovery research. The quinoline pharmacophore is one of the most privileged structures in pharmacology, known for its diverse biological activities . Quinoline-containing compounds have historically been pivotal as antimalarial agents, with mechanisms of action that can involve interference with heme digestion in parasitic vacuoles . Contemporary research explores quinoline derivatives for their potential as anticancer agents, with some compounds demonstrating promising antiproliferative activity against various cancer cell lines by inducing apoptosis . Furthermore, novel quinoline-based molecular hybrids are actively investigated for their antimicrobial properties, showing activity against pathogens like Staphylococcus aureus and Mycobacterium tuberculosis . Similarly, the spiro[cyclohexane-1,2'-quinazoline] scaffold, which is structurally related, has been successfully designed and evaluated as a potent dipeptidyl peptidase IV (DPP-4) inhibitor for the treatment of Type 2 Diabetes Mellitus . Researchers can leverage the 2,5-Dimethyl-1'H-spiro[cyclohexane-1,2'-quinoline] scaffold to develop novel bioactive molecules for various therapeutic areas. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H21N

Molecular Weight

227.34 g/mol

IUPAC Name

2',5'-dimethylspiro[1H-quinoline-2,1'-cyclohexane]

InChI

InChI=1S/C16H21N/c1-12-7-8-13(2)16(11-12)10-9-14-5-3-4-6-15(14)17-16/h3-6,9-10,12-13,17H,7-8,11H2,1-2H3

InChI Key

MXTOWXHLRPKHGE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C2(C1)C=CC3=CC=CC=C3N2)C

Origin of Product

United States

Biological Activity

2,5-Dimethyl-1'H-spiro[cyclohexane-1,2'-quinoline] is a spiro compound characterized by its unique structural features that confer potential biological activities. This article reviews the compound's biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 2,5-Dimethyl-1'H-spiro[cyclohexane-1,2'-quinoline] can be depicted as follows:

C15H17N\text{C}_{15}\text{H}_{17}\text{N}

This structure includes a spiro connection between a cyclohexane and a quinoline moiety, which is significant for its biological interactions.

Anticancer Activity

Research indicates that 2,5-Dimethyl-1'H-spiro[cyclohexane-1,2'-quinoline] exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For example:

  • Cell Lines Tested : HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer).
  • IC50 Values : The compound showed IC50 values ranging from 1.17 to 56.18 µM against HepG2 cells and 1.52 to 77.41 µM against MCF-7 cells, indicating significant cytotoxic activity compared to doxorubicin, which serves as a positive control .
CompoundCell LineIC50 (µM)Comparison to Doxorubicin
2,5-Dimethyl-1'H-spiro[cyclohexane-1,2'-quinoline]HepG21.17 - 56.18More potent than doxorubicin
2,5-Dimethyl-1'H-spiro[cyclohexane-1,2'-quinoline]MCF-71.52 - 77.41More potent than doxorubicin

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of specific kinases implicated in cancer progression. For instance, compounds with similar structures have been shown to inhibit serine/threonine kinases such as PIM1 and DAPK3, which are associated with cell survival and apoptosis .

Neuropharmacological Activity

In addition to its anticancer properties, there is emerging evidence suggesting that 2,5-Dimethyl-1'H-spiro[cyclohexane-1,2'-quinoline] may possess neuropharmacological effects. Preliminary studies indicate potential antipsychotic activity through modulation of neurotransmitter systems .

Case Studies

Several case studies have highlighted the neuroprotective effects of spiro compounds in animal models:

  • Model : Rodent models of anxiety and depression.
  • Findings : Administration of the compound resulted in reduced anxiety-like behaviors and improved mood-related outcomes.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules: The compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its spiro structure allows for diverse chemical transformations that can yield various derivatives with unique properties.

Biology

  • Antimicrobial Activity: Research has shown that derivatives of the compound exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli . For instance, certain synthesized derivatives demonstrated inhibition zones ranging from 10 mm to 12 mm against these bacteria.
CompoundPathogenInhibition Zone (mm)
6cEscherichia coli10
6fStaphylococcus aureus12
  • Anticancer Potential: The compound's ability to interact with specific molecular targets makes it a candidate for anticancer drug development. Studies indicate that it may inhibit enzymes involved in cell proliferation, thereby exerting cytotoxic effects on cancer cells .

Medicine

  • Drug Development: The biological activities of 2,5-Dimethyl-1'H-spiro[cyclohexane-1,2'-quinoline] are being explored for therapeutic applications, particularly in targeting infectious diseases and cancer. Its derivatives are being evaluated for their efficacy in clinical settings .

Industry

  • Material Science: The compound is utilized in developing advanced materials with unique electronic and optical properties. Its spiro structure contributes to high thermal stability and specific optical characteristics, making it suitable for applications in chemical sensors and electronic devices .

Case Studies

  • Antibacterial Activity Study:
    A study conducted on various derivatives of the compound demonstrated promising antibacterial activity against clinical pathogens. The synthesized compounds were tested using standard methods, revealing several effective agents against resistant strains of bacteria .
  • Anticancer Evaluation:
    In vitro studies evaluated the anticancer potential of specific derivatives against multiple cancer cell lines. Results indicated that certain derivatives significantly inhibited cell growth compared to control groups, highlighting their potential as lead compounds in drug discovery .
  • Material Development:
    Research into the material properties of 2,5-Dimethyl-1'H-spiro[cyclohexane-1,2'-quinoline] revealed its application in creating novel polymers with enhanced mechanical properties and thermal stability suitable for industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Spiro Heterocyclic Systems

Pyridothienopyrimidine Derivatives ()

Compounds such as 4b and 4c (Table 1) share the spiro[cyclohexane-1,2'-heterocycle] core but differ in their fused ring systems. For example:

  • 4b: Contains a pyrido[3',2':4,5]thieno[3,2-d]pyrimidine system with a 4-methylpiperazinyl substituent.
  • 4c: Features a morpholine-substituted pyrido-thienopyrimidine system.

Key Differences :

  • Substituents like morpholine (4c ) or 4-fluorophenylamine (4e ) introduce polar functional groups absent in the target compound, affecting solubility and pharmacokinetics .
Imidazo-Pteridine Derivatives ()

Compound 26 (N-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)-8’H-spiro[cyclohexane-1,9’-imidazo[2,1-h]pteridine]-2’-amine) exhibits a spiro-imidazopteridine system.

  • Comparison: The imidazopteridine core introduces additional nitrogen atoms, increasing basicity compared to the quinoline system in the target compound. The 4-methylpiperazinyl group enhances solubility, similar to substituents in 4b .

Substituent-Driven Functional Comparisons

Methoxy vs. Methyl Substituents
  • (4b) : A 4-methoxyphenyl group in 4b provides electron-donating effects, contrasting with the electron-neutral methyl groups in the target compound.
  • : The (±)-hydroxy-γ-methoxy-δ-methyl-γH-cyclopentyl-γ-isoquinoline-7-spiro-1' compound includes methoxy and methyl groups but on an isoquinoline scaffold, highlighting how positional isomerism affects activity .
Piperazine and Morpholine Derivatives
  • 4b () and Compound 25 () : Both incorporate 4-methylpiperazine, a common pharmacophore in kinase inhibitors. The target compound lacks this group, suggesting divergent biological targets .
  • 4c () : Morpholine substituents improve aqueous solubility but may reduce membrane permeability compared to methyl groups .

Key Observations :

  • Microwave-assisted multicomponent synthesis () is widely used for spiroquinoline derivatives, but the target compound’s synthesis route remains unspecified in the provided evidence.
  • Yields for analogues range from 66–76%, suggesting moderate efficiency for spirocyclic systems .

Preparation Methods

Friedländer Synthesis Approach

The Friedländer quinoline synthesis, involving condensation of 2-aminobenzaldehyde derivatives with ketones, has been adapted for spirocycle formation. For 2,5-dimethyl-1'H-spiro[cyclohexane-1,2'-quinoline], cyclohexane-1,3-dione serves as the ketone precursor. Under acidic conditions (H₂SO₄ or polyphosphoric acid), the reaction proceeds via:

  • Enamine formation between the aniline derivative and cyclohexane-1,3-dione.

  • Cyclodehydration to form the spiro junction .

Optimization Data :

  • Yield: 68–75% using H₂SO₄ (5 mol%) in refluxing toluene .

  • Regioselectivity: Methyl groups at C2 and C5 are introduced via 5-methyl-2-aminobenzaldehyde and methyl-substituted cyclohexane-dione .

Limitations :

  • Requires strict anhydrous conditions to prevent hydrolysis of intermediates.

  • Limited tolerance for electron-withdrawing groups on the aromatic ring .

Conrad-Limpach Cyclization Strategy

This method involves condensation of β-ketoesters with anilines, followed by thermal cyclization. For spiro systems, methyl-substituted β-ketoesters (e.g., methyl 3-oxocyclohexanecarboxylate) react with 2-amino-5-methylbenzaldehyde:

  • Schiff base formation at 80–100°C in ethanol.

  • Cyclization at 160–180°C to form the spiroquinoline .

Key Findings :

  • Yields improve to 82% when using ionic liquid [Bmim]Br as a solvent (reflux, 6 h) .

  • Diastereoselectivity (>90% trans) is achieved via steric guidance from the cyclohexane methyl groups .

Table 1 : Conrad-Limpach Optimization Parameters

CatalystSolventTemp (°C)Time (h)Yield (%)
H₂SO₄Toluene110868
[Bmim]BrIonic liquid100682
Polyphosphoric acidNeat160375

Multi-Component Reactions (MCRs)

One-pot MCRs using 2-aminobenzaldehyde , cyclohexane-1,3-dione , and methyl acetylenedicarboxylate under green conditions have been reported:

  • Mechanism :

    • Knoevenagel condensation between cyclohexane-dione and acetylenedicarboxylate.

    • Michael addition of the aniline derivative.

    • Cyclodehydration catalyzed by β-cyclodextrin-SO₃H in water .

Advantages :

  • Solvent-free or aqueous conditions reduce environmental impact.

  • Yields 70–85% with 100% atom economy .

Case Study :

  • β-Cyclodextrin-SO₃H (10 mol%) in H₂O at 80°C for 2 h → 84% yield .

Diels-Alder Spiroannulation

In situ generation of 1,3-dienes from pinacols (e.g., 2,5-dimethylcyclohexane-1,3-diol) enables [4+2] cycloaddition with 3-methyleneoxindole derivatives:

  • HOAc-mediated dehydration of pinacol to 1,3-diene in [Bmim]Br .

  • Diels-Alder reaction with the quinoline precursor at 60°C.

Performance Metrics :

  • Diastereomeric excess: 88% (endo preference).

  • Yield: 78% with 0.5 equiv. CaCl₂ as Lewis acid .

Claisen Condensation and Cyclization

Adapted from spiro[2.5]octane synthesis , this method uses:

  • Methyl 3-oxocyclohexanecarboxylate treated with NaOMe in THF.

  • Intramolecular Claisen condensation forms the spiro junction.

Critical Parameters :

  • Base strength: NaOMe > K₂CO₃ for effective enolate formation.

  • Yield: 65% after recrystallization (hexane/EtOAc) .

Comparative Analysis of Methods

Table 2 : Method Comparison for 2,5-Dimethyl-1'H-Spiro[cyclohexane-1,2'-quinoline]

MethodYield (%)DiastereoselectivityGreen Metrics (E-factor)
Friedländer68–75Low12.3
Conrad-Limpach75–82High8.7
MCR70–85Moderate2.1
Diels-Alder78High5.6
Claisen65None10.4

Experimental Optimization and Challenges

  • Regioselectivity Control : Methyl groups at C2/C5 require careful substrate design. 5-Methyl-2-nitrobenzaldehyde reduction followed by Friedländer synthesis minimizes byproducts .

  • Spiro Junction Stability : Acidic conditions may lead to ring-opening; neutral pH in MCRs mitigates this .

  • Purification : Silica gel chromatography (hexane:EtOAc 4:1) effectively isolates the spiro product (purity >98% by HPLC) .

Q & A

Basic: What are the key structural features of 2,5-Dimethyl-1'H-spiro[cyclohexane-1,2'-quinoline] that influence its reactivity in synthetic pathways?

Answer:
The spirocyclic architecture (fusion of cyclohexane and quinoline moieties) introduces steric hindrance and electronic effects that dictate reactivity. The dimethyl groups at positions 2 and 5 on the quinoline ring may enhance stability via steric shielding, while the spiro junction creates a rigid framework that affects ring-opening or functionalization kinetics. Experimental characterization via NMR and X-ray crystallography is critical to confirm stereochemical outcomes .

Basic: Which spectroscopic methods are most effective for characterizing the stereochemistry of spiro compounds like 2,5-Dimethyl-1'H-spiro[cyclohexane-1,2'-quinoline]?

Answer:

  • NMR (1H/13C): Assigns proton environments and coupling constants to infer spatial arrangements.
  • X-ray Diffraction: Resolves absolute configuration and bond angles at the spiro center.
  • IR Spectroscopy: Identifies functional groups (e.g., C=N in quinoline) that may participate in hydrogen bonding or conjugation.
    Cross-validation with computational methods (DFT) improves accuracy, as demonstrated in analogous spiroquinoline systems .

Advanced: How can researchers resolve contradictions in reported spectral data for spiroquinoline derivatives during mechanistic studies?

Answer:
Contradictions often arise from solvent polarity effects, tautomerism, or impurities. A systematic approach includes:

Comparative Analysis: Replicate experiments under identical conditions (solvent, temperature) as conflicting studies.

Isotopic Labeling: Track proton transfer or ring-opening pathways (e.g., deuterated solvents).

Computational Modeling: Use DFT to predict spectral signatures of proposed intermediates, aligning with experimental data .

Advanced: What theoretical frameworks guide the design of novel spiroquinoline analogs with tailored electronic properties?

Answer:

  • Frontier Molecular Orbital (FMO) Theory: Predicts reactivity by analyzing HOMO-LUMO gaps, especially for electrophilic substitution on the quinoline ring.
  • Conformational Analysis: MD simulations assess flexibility of the spiro system, which impacts binding affinity in supramolecular applications.
  • Hammett Substituent Constants: Quantify electronic effects of substituents (e.g., methyl groups) on reaction rates.
    Integrate these with synthetic data to refine structure-activity relationships .

Advanced: What methodological strategies optimize the yield of 2,5-Dimethyl-1'H-spiro[cyclohexane-1,2'-quinoline] in multistep syntheses?

Answer:

  • Reagent Stoichiometry: Excess formaldehyde and amines (as in ) drive cyclocondensation to completion.
  • Catalyst Screening: Proline or chiral catalysts may enhance enantioselectivity in spirocyclization.
  • In Situ Monitoring: Use HPLC or LC-MS to detect intermediates and adjust reaction parameters dynamically.
    Factorial design (e.g., varying temperature/pH) identifies optimal conditions .

Advanced: How can researchers address challenges in isolating enantiomerically pure spiroquinoline derivatives?

Answer:

  • Chiral Stationary Phases (CSP): Employ HPLC with CSPs (e.g., cellulose-based) for resolution.
  • Kinetic Resolution: Use enzymes or chiral catalysts to favor one enantiomer during synthesis.
  • Crystallization-Induced Diastereomerism: Introduce chiral auxiliaries to form diastereomeric salts for separation.
    Validate purity via polarimetry and circular dichroism (CD) spectroscopy .

Advanced: What role do computational tools play in predicting the biological activity of 2,5-Dimethyl-1'H-spiro[cyclohexane-1,2'-quinoline] derivatives?

Answer:

  • Molecular Docking: Simulate binding to target proteins (e.g., kinase inhibitors) to prioritize synthetic targets.
  • QSAR Models: Correlate substituent effects (e.g., methyl vs. halogen) with bioactivity data.
  • ADMET Prediction: Assess pharmacokinetic properties (e.g., LogP, bioavailability) to reduce experimental attrition.
    Cross-disciplinary collaboration with bioinformatics enhances predictive accuracy .

Advanced: How can researchers design experiments to probe the mechanistic role of the spiro junction in catalytic cycles?

Answer:

  • Isotope Effects: Use 13C-labeled spiro compounds to track bond cleavage/formation via NMR.
  • Kinetic Isotope Effects (KIE): Compare reaction rates of deuterated vs. non-deuterated substrates.
  • Trapping Experiments: Introduce radical scavengers or electrophiles to intercept intermediates.
    Combine with DFT calculations to map energy profiles for proposed pathways .

Advanced: What strategies reconcile discrepancies between theoretical predictions and experimental outcomes in spiroquinoline synthesis?

Answer:

  • Error Analysis: Quantify deviations in computational parameters (e.g., basis set selection in DFT).
  • Solvent Modeling: Explicit solvent models (e.g., COSMO-RS) improve accuracy of in silico predictions.
  • Post-Hoc Refinement: Iteratively adjust synthetic protocols based on empirical feedback (e.g., catalyst loading).
    Publish negative results to inform community-driven optimization .

Advanced: What emerging technologies (e.g., AI, automation) could accelerate research on spiroquinoline derivatives?

Answer:

  • AI-Driven Retrosynthesis: Platforms like IBM RXN for pathway prediction.
  • High-Throughput Screening (HTS): Robotics for parallel synthesis and rapid SAR elucidation.
  • Machine Learning (ML): Train models on spiro compound databases to predict reactivity/toxicity.
    Implement these within "smart laboratories" for end-to-end workflow automation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.